molecular formula C14H9NO4 B1436544 1,3-Dihydroxy-9-acridinecarboxylic acid CAS No. 28332-99-2

1,3-Dihydroxy-9-acridinecarboxylic acid

Cat. No.: B1436544
CAS No.: 28332-99-2
M. Wt: 255.22 g/mol
InChI Key: JYTNCILGSJWIDM-UHFFFAOYSA-N
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Preparation Methods

1,3-Dihydroxy-9-acridinecarboxylic acid can be synthesized using the Pfitzinger reaction from 2,4,6-trihydroxytoluene (methylphloroglucinol) . This reaction involves the condensation of an aromatic aldehyde with an amine in the presence of a base, followed by cyclization to form the acridine ring. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.

Chemical Reactions Analysis

1,3-Dihydroxy-9-acridinecarboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,3-Dihydroxy-9-acridinecarboxylic acid involves its ability to participate in hydrogen bonding and other interactions with biological molecules. The hydroxyl and carboxylic acid groups can form hydrogen bonds with other molecules, influencing solubility and interactions in biological systems. These interactions can affect various molecular targets and pathways, including DNA binding and enzyme inhibition.

Comparison with Similar Compounds

1,3-Dihydroxy-9-acridinecarboxylic acid is similar to other acridine derivatives, such as 9-acridinecarboxylic acid and 1,3-dihydroxyacridine. its unique combination of hydroxyl and carboxylic acid functional groups makes it particularly versatile for various chemical reactions and research applications. The presence of both hydroxyl and carboxylic acid groups allows it to participate in a wide range of chemical reactions, making it a valuable compound for studies in medicinal chemistry and material science.

Conclusion

This compound is a versatile and potent compound with a wide range of applications in scientific research. Its unique combination of functional groups allows it to participate in various chemical reactions, making it valuable for studies in environmental research, industrial research, and biochemistry. Its ability to form hydrogen bonds and interact with biological molecules makes it a promising candidate for further research in medicinal chemistry and material science.

Properties

IUPAC Name

1,3-dihydroxyacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-7-5-10-13(11(17)6-7)12(14(18)19)8-3-1-2-4-9(8)15-10/h1-6,16-17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTNCILGSJWIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=CC(=CC3=N2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400296
Record name 1,3-Dihydroxy-9-acridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28332-99-2
Record name 1,3-Dihydroxy-9-acridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydroxy-9-acridinecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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